4-bromo-N,3-dimethyl-2-nitroaniline
Overview
Description
4-Bromo-N,N-dimethyl-2-nitroaniline is a chemical compound with the molecular formula C8H9BrN2O2 . It has a molecular weight of 245.08 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of 4-bromo-N,N-dimethyl-2-nitroaniline involves multiple steps . One method involves adding an acetyl group to a molecule that does not readily oxidize and substitutes largely at the para position. A second substitution takes place at the position ortho to the carbon carrying the acetamido group. Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .Molecular Structure Analysis
The molecular structure of 4-bromo-N,N-dimethyl-2-nitroaniline can be represented by the InChI code1S/C8H9BrN2O2/c1-10(2)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3
. The compound has a monoisotopic mass of 243.984726 Da . Physical and Chemical Properties Analysis
4-Bromo-N,N-dimethyl-2-nitroaniline has a density of 1.6±0.1 g/cm3 . It has a boiling point of 319.9±27.0 °C at 760 mmHg . The compound is solid at room temperature . It has a flash point of 147.3±23.7 °C .Scientific Research Applications
Crystallographic and Molecular Structure Studies
4-Bromo-N,3-dimethyl-2-nitroaniline has been studied for its crystallographic properties, providing insights into molecular interactions and structure. Krygowski and Maurin (1989) examined the geometry of N,N-dimethyl-4-nitroaniline and its derivatives, challenging the classical concept of through-resonance in these compounds (Krygowski & Maurin, 1989).
Thermochemical Properties
Research by Furukawa et al. (1984) focused on the standard enthalpies of combustion and sublimation of N,N-dimethyl-nitroanilines, including this compound. Their findings offer valuable data on the thermochemical properties of these compounds (Furukawa et al., 1984).
Aromatic Nucleophilic Substitution Studies
The reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, which is related to the structure of this compound, was investigated by Guerrera et al. (1995). This research sheds light on novel pathways in aromatic nucleophilic substitution (Guerrera et al., 1995).
DNA Conformation Studies
Vyas et al. (1984) explored the use of nitroaniline derivatives, like this compound, as reporter molecules to study DNA conformation. This research contributes to understanding how such molecules can probe the structure of DNA (Vyas et al., 1984).
Phase Equilibria and Crystallization Studies
Reddi et al. (2012) conducted phase equilibria and crystallization studies on urea-4-bromo-2-nitroaniline systems. Their findings are crucial for understanding the miscibility and thermodynamic parameters of such mixtures (Reddi et al., 2012).
Safety and Hazards
4-Bromo-N,N-dimethyl-2-nitroaniline is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Properties
IUPAC Name |
4-bromo-N,3-dimethyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-5-6(9)3-4-7(10-2)8(5)11(12)13/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIAPPJRLUEAOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])NC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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